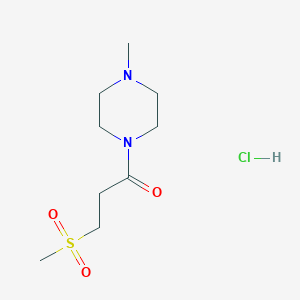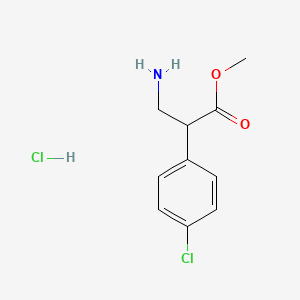
Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride
Overview
Description
“Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride” is a chemical compound with the formula C₁₀H₁₃Cl₂NO₂ . It is a solid substance that is hygroscopic, meaning it absorbs moisture from the air .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12ClNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound has a melting point of 127-129 °C . It is hygroscopic, meaning it absorbs moisture from the air . The molecular weight of the compound is 250.12 .Scientific Research Applications
Fluorescence Derivatisation for Biological Assays
Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride and its derivatives are explored for their potential as fluorescent derivatising agents. A study described the coupling of naphthalen-1-ylamino derivatives to the amino group of amino acids, resulting in derivatives with strong fluorescence. These derivatives, when condensed with 5-ethylamino-4-methyl-2-nitrosophenol hydrochloride, produced blue benzo[a]phenoxazinium conjugates. These conjugates exhibited strong fluorescence in ethanol and water at physiological pH with good quantum yields, making them preferable for biological assays (Frade et al., 2007).
Synthesis and Chemical Characterization
The compound has been involved in various synthesis processes. For instance, a study detailed the optimized synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, focusing on the effects of temperature, molar ratio of reactants, and reaction time, achieving a high total yield of 98%. This implies its significance in chemical synthesis and characterization processes (Wang Guo-hua, 2008).
Inhibition Studies in Agricultural Context
The compound has also been examined for its physiological effects on plant growth and development. For example, Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, a derivative, was studied as a selective herbicide for wild oat control in wheat. The study revealed that the herbicidal effect might be the net effect of two biologically active forms of the compound each with a different mode of action acting at different sites within a susceptible plant (Shimabukuro et al., 1978).
Role in Anticancer Studies
Additionally, derivatives of methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride have been synthesized and evaluated for their potential as histone deacetylase inhibitors (HDACIs), with a focus on their antiproliferative and apoptotic activity. Some compounds demonstrated inhibitory actions on colon cancer cells, indicating their potential application in anticancer research (Rayes et al., 2020).
Corrosion Inhibition Studies
Research has also delved into the compound's role in corrosion inhibition, with studies examining its effectiveness as a corrosion inhibitor for mild steel in acidic environments. Such studies are crucial for industrial applications, especially in the context of industrial pickling processes (Gupta et al., 2017).
Safety And Hazards
properties
IUPAC Name |
methyl 3-amino-2-(4-chlorophenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(6-12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEVXFYIXIHKET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN)C1=CC=C(C=C1)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


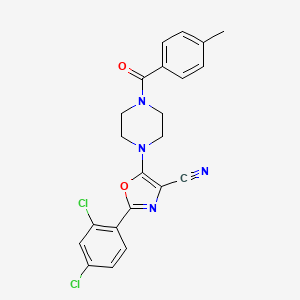
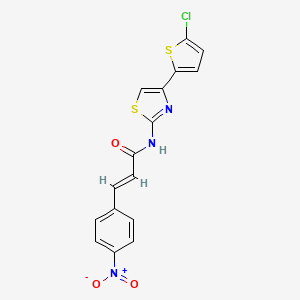

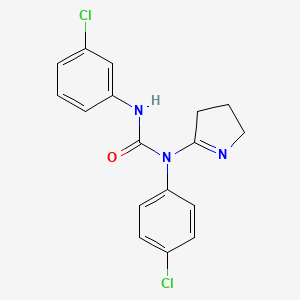
![(5-Fluoropyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2991616.png)
![3,6-dichloro-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)pyridine-2-carboxamide](/img/structure/B2991617.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2991618.png)
![5-{1-[(3,5-dimethylisoxazol-4-yl)acetyl]piperidin-4-yl}-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2991620.png)
methanone](/img/structure/B2991622.png)
